![molecular formula C24H27N3O4 B2665896 8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-15-1](/img/structure/B2665896.png)
8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a feature seen in many biologically active compounds . The molecule also contains a triazaspiro[4.5]decane moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic core, with the ethoxybenzoyl and phenethyl groups attached at specific positions . The exact 3D conformation would depend on the stereochemistry at the spirocyclic junction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxybenzoyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Necroptosis Inhibition
Necroptosis is a form of programmed cell death morphologically similar to necrosis. It plays a role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases. 8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a promising inhibitor of necroptosis. Researchers have explored its mechanisms of action, and it may serve as a potential therapeutic candidate for necroptosis-related diseases .
Antitumor Properties
Triazaspirane derivatives, including this compound, have demonstrated potential antitumor activity. Molecular docking studies suggest interactions with tumor cells, affecting migration and invasion. Further biological assays are needed to validate its efficacy against specific cancer types .
Spirotetramat Synthesis Intermediate
This compound serves as a key intermediate in the synthesis of spirotetramat, an insecticide used in agriculture. Its efficient synthesis pathway involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Spirotetramat has insecticidal properties and is effective against aphids, whiteflies, and other pests.
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and computational studies to predict its behavior .
properties
IUPAC Name |
8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-2-31-20-10-8-19(9-11-20)21(28)26-16-13-24(14-17-26)22(29)27(23(30)25-24)15-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZECXXIUUSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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